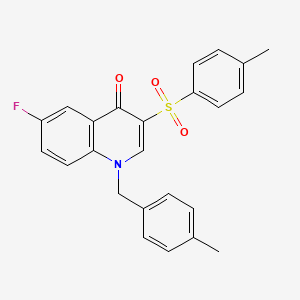
6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned is a quinolinone, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like addition, substitution, or rearrangement. The exact method would depend on the starting materials and the functional groups present in the final compound .Molecular Structure Analysis
Techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry are often used to determine the structure of organic compounds .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the compound can give clues about its reactivity .Physical And Chemical Properties Analysis
This could include looking at the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties like acidity or basicity might also be relevant .科学的研究の応用
Antioxidant Activity
The importance of antioxidants in various fields, including food engineering, medicine, and pharmacy, has led to the development of critical tests to determine antioxidant activity. These tests, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), are based on chemical reactions and spectrophotometry. They have been applied successfully in antioxidant analysis or the determination of antioxidant capacity in complex samples, offering a pathway to understand and improve the antioxidant properties of compounds like "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" (Munteanu & Apetrei, 2021).
Genetic Polymorphisms and Drug Efficacy
The relationship between genetic polymorphisms, such as those in the MTHFR gene, and the efficacy of antifolate and fluoropyrimidine agents is critical. These polymorphisms can significantly affect the clinical outcomes of therapies involving compounds with structures similar to "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" (De Mattia & Toffoli, 2009).
Treatment of Organic Pollutants
The enzymatic approach to remediation or degradation of organic pollutants, enhanced by redox mediators, offers an innovative way to address environmental challenges. Enzymes such as laccases and peroxidases, in combination with redox mediators, can significantly improve the efficiency of degrading recalcitrant compounds. This research area opens the door for "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" to play a role in environmental protection and pollution treatment (Husain & Husain, 2007).
Novel Therapeutic Applications
The exploration of tetrahydroisoquinolines for their therapeutic potential in cancer, malaria, CNS disorders, and more highlights the versatility of compounds with similar structures to "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one". These compounds demonstrate a wide range of activities that could lead to new drugs with unique mechanisms of action (Singh & Shah, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-16-3-7-18(8-4-16)14-26-15-23(24(27)21-13-19(25)9-12-22(21)26)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCNBMKLIOCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

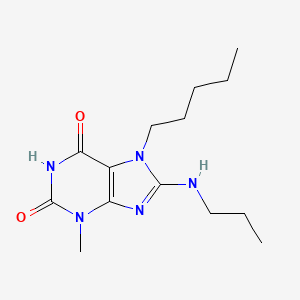

![1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B2776770.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)
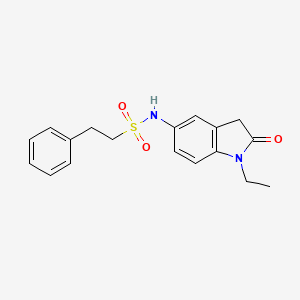
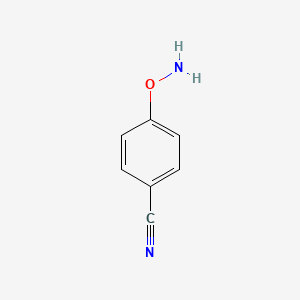
![3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2776778.png)

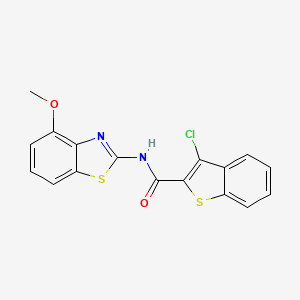


![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)
![N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2776788.png)
![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)